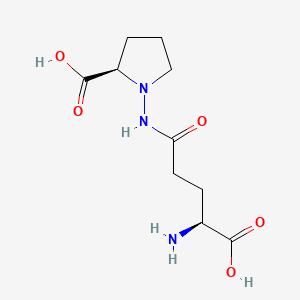

gamma-Glutamyl-1-amino-D-proline

Description

Linatine has been reported in Linum usitatissimum with data available.

Structure

3D Structure

Properties

CAS No. |

10139-06-7 |

|---|---|

Molecular Formula |

C10H17N3O5 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

1-[(4-amino-4-carboxybutanoyl)amino]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17N3O5/c11-6(9(15)16)3-4-8(14)12-13-5-1-2-7(13)10(17)18/h6-7H,1-5,11H2,(H,12,14)(H,15,16)(H,17,18) |

InChI Key |

KWWHDNLMGLRNRN-UHFFFAOYSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((N-gamma-Glu)-amino)-Pro 1-((N-gamma-L-glutamyl)-amino)-D-proline linatine |

Origin of Product |

United States |

Historical and Foundational Research on Linatine

Discovery and Initial Characterization of Linatine in Biological Systems

Linatine was isolated and characterized in 1967 from flaxseed (Linum usitatissimum). mdpi.comdrugfuture.comnih.gov Its chemical structure was identified as 1-[(N-γ-l-glutamyl)amino]-d-proline. mdpi.com Early research in 1928 had observed reduced growth in chicks fed flaxseed, and by the 1940s, it was discovered that supplementing with vitamin B6 could reverse these effects, suggesting the presence of a vitamin B6 antagonist in flaxseed. mdpi.com Linatine is the molecule in flaxseed responsible for this vitamin B6 antagonism. mdpi.com

Linatine is a dipeptide, classified as an oligopeptide, with a molecular formula of C₁₀H₁₇N₃O₅ and a molecular weight of approximately 259.26 g/mol . drugfuture.comnih.govsmolecule.comnih.govjst.go.jpfda.gov It is recognized for its structural complexity, featuring a pyrrolidine (B122466) ring, amino groups, and carboxylic acid groups. smolecule.com Linatine is soluble in DMSO and very soluble in water, while practically insoluble in anhydrous organic solvents. drugfuture.comsmolecule.com Attempts to obtain well-defined crystals have been reported as unsuccessful, with the compound melting with decomposition over a wide temperature range. drugfuture.com

In biological systems, linatine is subject to bioactivation. In the stomach or gizzard of animals, it is hydrolyzed into glutamic acid and 1-amino-d-proline (1ADP). mdpi.com 1ADP is considered the putative vitamin B6 antagonist. mdpi.com It exerts its effect by forming an inert hydrazone with pyridoxal (B1214274) phosphate (B84403) (PLP), thereby reducing the physiologically available level of vitamin B6. mdpi.com

Evolution of Academic Research Perspectives on Linatine

Following its initial discovery and characterization, academic research on linatine has continued to explore its biological activities and implications. While the early focus was on identifying the anti-vitamin B6 factor in flaxseed, later research has delved deeper into the mechanisms of its antagonism and its effects on metabolic pathways.

Studies have confirmed that linatine is conserved across different geographic cultivars of Linum usitatissimum. mdpi.com Research has also investigated the effects of linatine, and its bioactivated form 1ADP, on amino acid metabolism, particularly the transsulfuration pathway. Oral ingestion of flaxseed-derived 1ADP in studies with moderately vitamin B6-deficient rats has been shown to increase plasma cystathionine (B15957) and decrease plasma levels of α-aminobutyric acid and glutamic acid. bac-lac.gc.ca Synthetic 1ADP has been observed to elicit even greater perturbations in the amino acid profile compared to flaxseed-derived 1ADP, which is predominantly in the form of the dipeptide linatine. bac-lac.gc.ca

Furthermore, ingestion of both synthetic and flaxseed-derived 1ADP has been found to inhibit the activities of hepatic PLP-dependent enzymes involved in the transsulfuration reactions of methionine metabolism, specifically cystathionine β-synthase and cystathionine γ-lyase. bac-lac.gc.ca This inhibition can lead to elevated plasma cystathionine levels. mdpi.com

While flaxseed contains linatine, which can induce vitamin B6 deficiency, some research suggests that the levels of linatine in typical human consumption of ground flaxseed may not significantly affect vitamin B6 levels or metabolism. nih.gov However, the presence of linatine, along with other compounds like phytic acid and cyanogenic glycosides, is noted as a factor that can potentially affect the bioavailability of essential nutrients in flaxseed. belal.byresearchgate.net

The ongoing research on linatine contributes to a broader understanding of the bioactive compounds present in flaxseed and their complex interactions within biological systems, particularly concerning vitamin B6 metabolism.

Data Table: Key Properties of Linatine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₅ | drugfuture.comnih.govsmolecule.comnih.govjst.go.jpfda.gov |

| Molecular Weight | 259.26 g/mol | drugfuture.comnih.govsmolecule.comjst.go.jpfda.govmedkoo.com |

| CAS Registry Number | 10139-06-7 | drugfuture.comsmolecule.comjst.go.jpmedkoo.comwikidata.org |

| PubChem CID | 160920, 202334 | nih.govnih.govwikidata.orguni.lu |

| Source | Flaxseed (Linum usitatissimum) | mdpi.comdrugfuture.comnih.govnih.govbelal.byresearchgate.netscidoc.orgmdpi.comresearchgate.net |

| Biological Activity | Vitamin B6 antagonist, Bacterial inhibitor | mdpi.comdrugfuture.comnih.govsmolecule.commedkoo.com |

| Solubility | Soluble in DMSO, Very soluble in water | drugfuture.comsmolecule.com |

Endogenous Biosynthesis and Plant Metabolism of Linatine

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of linatine in plants involves metabolic pathways that lead to the formation of this dipeptide. While detailed enzymatic steps are still being fully elucidated, research indicates that amino acid derivatives serve as biosynthetic intermediates. smolecule.comsiu.edu

Identification of Amino Acid Derivatives as Biosynthetic Intermediates

Linatine is a dipeptide identified as 1-[(N-γ-L-Glutamyl)-1-amino-D-proline]. umanitoba.ca This structure indicates that glutamic acid and 1-amino-D-proline (1ADP) are key components in its biosynthesis. smolecule.commdpi.com The formation of linatine involves the coupling of these amino acid derivatives. smolecule.com Amino acid derivatives play vital roles in plant metabolism, contributing to various processes including the synthesis of complex molecules. amerigoscientific.com

Enzymatic Machinery in Linatine Biosynthesis

The synthesis of linatine is facilitated by enzymatic processes within the plant. While specific enzymes solely dedicated to linatine synthesis are not extensively characterized in the provided search results, the formation of peptide bonds in biological systems is generally catalyzed by enzymes. smolecule.com

Occurrence and Variability of Linatine in Plant Species, Specifically Flaxseed (Linum usitatissimum)

Linatine is known to occur in flaxseed (Linum usitatissimum). nih.govnih.govnih.govnih.goviosrjournals.orgsiu.eduumanitoba.canih.govfeedipedia.orgmdpi.comcore.ac.ukresearchgate.netumanitoba.caresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net Flaxseed is particularly noted for containing linatine as an anti-nutritional factor. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net The concentration of linatine in flaxseed can vary. researchgate.net

Data on the typical concentration of linatine in flaxseed is available:

| Compound | Concentration in Flaxseed (mg/100 g) | Source Type |

| Linatine | 10 | Flaxseed meal |

| Linatine | ~100 ppm (~10 mg/100 g) | Flaxseed cotyledons |

Table 1: Linatine Concentration in Flaxseed nih.govresearchgate.net

While flaxseed is a notable source, the occurrence and variability of linatine in other plant species are not extensively detailed in the provided search results.

Factors Influencing Endogenous Linatine Accumulation and Distribution in Plant Tissues

The chemical composition of flaxseed, including the concentration of compounds like linatine, can be influenced by genetics, growing conditions, and seed processing methods. researchgate.net Linatine is reported to be present in relatively high concentrations in flaxseed cotyledons. researchgate.net The distribution of compounds within plant tissues can vary, with different tissues specializing in different functions, such as transport or storage. bbc.co.uklibretexts.orgsrmist.edu.inuvigo.es

Linatine's Contribution to Plant Biological Functions

The provided search results primarily discuss linatine in the context of its anti-nutritional properties and its effects when consumed by animals, particularly its role as a vitamin B6 antagonist. nih.govsmolecule.comnih.govnih.govnih.goviosrjournals.orgsiu.educore.ac.ukresearchgate.netresearchgate.netumanitoba.cabac-lac.gc.ca

Role in Plant Stress Responses and Defense Mechanisms

While amino acid metabolism and the synthesis of various amino acid-derived compounds are recognized as playing significant roles in plant responses to both abiotic and biotic stresses and contributing to defense mechanisms, specific research findings detailing the direct role of Linatine in these processes within the plant are not prominently featured in the provided information nih.govnih.govfrontiersin.orgunibo.it.

General mechanisms of plant defense involve a variety of compounds, including secondary metabolites derived from amino acids, which can act against herbivores, pathogens, and environmental stressors nih.govfrontiersin.orgmdpi.com. For instance, lysine (B10760008) metabolism has been shown to be involved in plant stress responses and is linked to the synthesis of compounds associated with systemic acquired resistance (SAR) unibo.it. Other amino acids like proline and cysteine also play roles in stress tolerance unibo.it.

Linatine has been reported to possess antibacterial properties in in vitro studies drugfuture.commedkoo.com. It is also known as a vitamin B6 antagonist drugfuture.comsmolecule.com. However, the precise function of Linatine within the plant's own defense system or its metabolic fate under stress conditions requires further specific investigation not detailed in the available data. While its presence in flaxseed, a plant known to produce defense compounds, is noted drugfuture.com, the direct link between endogenous Linatine levels and specific stress responses or defense mechanisms in Linum usitatissimum or other plants is not explicitly established in the search results.

Further detailed research is needed to fully elucidate the endogenous biosynthesis pathway of Linatine in plants and its specific contributions, if any, to plant stress responses and defense mechanisms.

Metabolic Fate and Biotransformation of Linatine

Hydrolytic Conversion of Linatine to its Active Metabolites

Linatine undergoes hydrolysis, a chemical reaction involving the addition of water to break down the molecule into smaller fragments. libretexts.org This process is significant in the biological activation of linatine.

Identification and Characterization of Primary Hydrolysis Products (e.g., 1-amino D-proline)

A primary and significant hydrolysis product of linatine is 1-amino-D-proline (1ADP). guidechem.comlabmix24.comlookchem.comlabmix24.comlgcstandards.comchemicalbook.com This compound is recognized as the toxic moiety responsible for linatine's vitamin B6 antagonistic effects. guidechem.comlabmix24.comlookchem.comlabmix24.comlgcstandards.comchemicalbook.com 1-amino-D-proline is a derivative of the amino acid proline. lookchem.com

Enzymatic Mechanisms of Linatine Biotransformation

Biotransformation processes in living organisms are often catalyzed by enzymes, which facilitate chemical changes to substances. nih.govwikilectures.eu While specific enzymes directly responsible for linatine degradation are not extensively detailed in the provided search results, the general principles of enzymatic biotransformation, including hydrolysis catalyzed by enzymes, are relevant. libretexts.orgnih.govwikilectures.eunottingham.ac.uk

Studies on Linatine-Degrading Enzymes and Reaction Kinetics

Research indicates that linatine is degraded within biological systems. umanitoba.ca Although specific linatine-degrading enzymes are not explicitly named, the hydrolysis of linatine to 1-amino-D-proline is a key step in its biotransformation. guidechem.comlabmix24.comlookchem.comlabmix24.comlgcstandards.comchemicalbook.com Studies on enzyme kinetics generally involve measuring reaction rates and determining parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant), which describe the enzyme's affinity for its substrate and its catalytic capacity. igem.wikidatabiotech.co.il While the search results mention enzymatic degradation and reaction kinetics in other contexts, specific kinetic data for linatine-degrading enzymes are not provided. igem.wikimdpi.comnih.gov

Linatine's Influence on Endogenous Metabolic Pathways in Model Organisms

Linatine and its derivatives, particularly 1-amino-D-proline, have been shown to influence endogenous metabolic pathways, particularly in model organisms used for research. umanitoba.cabac-lac.gc.camdpi.complos.orgnih.gov

Perturbations in Amino Acid Metabolism by Linatine and its Derivatives

Linatine, through its hydrolysis product 1-amino-D-proline, is known to perturb amino acid metabolism. bac-lac.gc.ca As a vitamin B6 antagonist, it interferes with the utilization of pyridoxine, a crucial cofactor for many enzymes involved in amino acid metabolism. researchgate.netsmolecule.com Studies in rats have shown that oral ingestion of 1-amino-D-proline can lead to significant alterations in the plasma amino acid profile, including increased plasma cystathionine (B15957) and decreased plasma α-aminobutyric acid and glutamic acid concentrations. bac-lac.gc.ca This suggests an inhibition of hepatic PLP-dependent enzymes involved in methionine metabolism, such as cystathionine β-synthase and cystathionine γ-lyase. bac-lac.gc.ca Perturbations in amino acid metabolism can also be linked to other metabolic conditions, such as those observed in diabetes mellitus where altered glycolysis affects amino acid concentrations. nih.govmdpi.com

Here is a simulated interactive table showing potential changes in plasma amino acid concentrations based on research findings:

| Amino Acid | Effect of 1-amino-D-proline Ingestion (Simulated based on bac-lac.gc.ca) |

| Cystathionine | Increased |

| α-aminobutyric acid | Decreased |

| Glutamic acid | Decreased |

| Branched-chain amino acids (BCAA) | Potential Alteration (Context dependent, see nih.govmdpi.com) |

| L-serine | Potential Alteration (Context dependent, see nih.govmdpi.com) |

Exploration of Linatine's Modulatory Effects on Other Biochemical Processes

Beyond its impact on amino acid metabolism, linatine has been explored for its potential modulatory effects on other biochemical processes. Research suggests that linatine may have a role in modulating immune responses. smolecule.comisciii.es Studies on flaxseed, a source of linatine, have also investigated its effects on various biochemical markers and antioxidative activities in model organisms. isciii.esnih.gov While the direct modulatory effects of isolated linatine on a wide range of biochemical processes are not extensively detailed in the provided search results, its role as a vitamin B6 antagonist implies potential downstream effects on numerous metabolic pathways that rely on this vitamin as a cofactor. smolecule.com

Advanced Analytical Methodologies for Linatine Research

Chromatographic Techniques for Separation and Quantification of Linatine

Chromatographic techniques play a crucial role in isolating Linatine from complex matrices and determining its concentration. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase, enabling separation based on varying chemical properties. nih.govijpsjournal.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Comprehensive Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful modern technique widely applied for the comprehensive profiling, identification, characterization, and quantification of Linatine in various samples. nih.gov UPLC-MS offers high sensitivity and selectivity, making it suitable for analyzing complex biological matrices. researchgate.netau.dknih.gov The UPLC component provides enhanced chromatographic resolution and speed compared to traditional HPLC, while the coupled Mass Spectrometry detector allows for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. au.dknih.govnih.gov This combination is particularly valuable for comprehensive metabolic profiling studies where a wide range of metabolites, including Linatine, are analyzed simultaneously. shanghaitech.edu.cnmetwarebio.comfrontiersin.org Studies have successfully utilized UPLC/ESI-MS with authentic standards for the quantification of Linatine extracted from sources like defatted flaxseed. nih.gov

Historical Chromatographic Methods in Linatine Analysis (e.g., paper, thin layer)

Historically, simpler and less resource-intensive chromatographic methods such as paper chromatography and thin layer chromatography (TLC) were employed for the analysis of Linatine. umanitoba.ca These techniques, while not offering the same level of sensitivity or resolution as modern UPLC-MS, were fundamental in early research for the qualitative screening and separation of compounds in extracts. ijpsjournal.comchromtech.comchromtech.combutterworth-labs.co.uk Paper chromatography utilizes a sheet of paper as the stationary phase, with separation occurring as a solvent moves up the paper by capillary action. chromtech.com TLC involves a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a solid support like a glass plate. ijpsjournal.comchromtech.com Compounds separate as the mobile phase ascends the layer. chromtech.combutterworth-labs.co.uk These methods, often coupled with basic detection techniques, provided initial insights into the presence and separation of Linatine. umanitoba.ca

Spectroscopic Techniques for Linatine Characterization and Detection

Spectroscopic techniques provide valuable information about the structural characteristics and can be used for the detection of Linatine based on its interaction with electromagnetic radiation. conservation-wiki.commdpi.com

Application of Spectrophotometric Assays (e.g., Ninhydrin-based)

Spectrophotometric assays, particularly those based on the ninhydrin (B49086) reaction, have been applied in the analysis of Linatine and related amino compounds. umanitoba.cacerealsgrains.org The ninhydrin reaction is a well-known colorimetric method used for the detection and quantification of amino acids, primary amines, and other substances containing free alpha-amino groups. mebak.orgorientjchem.org Ninhydrin reacts with these compounds to produce a characteristic purple color (Ruhemann's purple), which can be measured spectrophotometrically at a specific wavelength, typically around 570 nm. mebak.orgorientjchem.org While the ninhydrin reaction is not entirely specific to individual amino acids and can react with other nitrogenous substances, it has been historically useful for the general assessment of amino compounds, including in the context of Linatine analysis, often in conjunction with chromatographic separation. umanitoba.cacerealsgrains.orgmebak.org

Metabolomics Approaches in Linatine Research

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, offers a comprehensive view of the biochemical state and has been applied to research involving Linatine. shanghaitech.edu.cnmetwarebio.comumanitoba.cascispace.com

Global Metabolic Profiling for Linatine-Related Biochemical Signatures

Global metabolic profiling, an untargeted approach within metabolomics, aims to detect and relatively quantify a wide range of metabolites in a biological sample to capture a broad snapshot of the metabolic landscape. metwarebio.comfrontiersin.org The inclusion of Linatine in global metabolic profiling studies allows researchers to investigate its presence and potential changes in concentration under different physiological or experimental conditions. shanghaitech.edu.cnumanitoba.cascispace.com By analyzing the complete set of metabolites, researchers can identify biochemical signatures or patterns associated with the presence or metabolism of Linatine. researchgate.netmdpi.comcore.ac.uknih.gov UPLC-MS is a primary analytical platform for global metabolic profiling due to its ability to separate and detect a diverse range of metabolites. au.dknih.govnih.gov This approach can help in understanding the metabolic pathways Linatine is involved in or how its presence affects other metabolic processes. metwarebio.com

Isotopic Tracing and Flux Analysis in Linatine Metabolic Studies

Isotopic tracing and metabolic flux analysis are powerful techniques employed to elucidate the dynamic processes of metabolism, providing insights into the synthesis, degradation, and interconversion of biochemical compounds within biological systems. These methods involve the use of stable isotopes, such as carbon-13 (C), nitrogen-15 (B135050) (N), and deuterium (B1214612) (H), as tracers to track the movement of atoms through metabolic pathways. fishersci.fiontosight.aimpg.demetabolomicsworkbench.orgmetabolomicscentre.cakarger.comajol.infonih.govnih.govmdpi.com By introducing a compound labeled with a stable isotope into a biological system and monitoring the labeling patterns in downstream metabolites over time, researchers can quantify metabolic fluxes, identify active pathways, and understand how these pathways are regulated. ontosight.aimpg.demetabolomicsworkbench.orgmetabolomicscentre.canih.govmdpi.com

Commonly used analytical techniques in isotopic tracing studies include Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which enable the detection and quantification of specific isotopes in various metabolites. fishersci.fimetabolomicsworkbench.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the position of isotopic labels within a molecule, providing more detailed information about metabolic transformations. metabolomicsworkbench.orgnih.gov

While specific detailed research findings on Linatine metabolism solely utilizing advanced isotopic tracing and flux analysis are not extensively documented in the provided sources, the principles and applications of these techniques are highly relevant for studying its metabolic fate. Given that Linatine is a non-protein amino acid, isotopic tracing with isotopes like C and N could be employed to investigate its biosynthesis from precursor molecules, its potential catabolic pathways, and its incorporation, if any, into other cellular components. metabolomicscentre.camdpi.com Metabolic flux analysis could provide quantitative data on the rates of these processes under different physiological conditions, offering a deeper understanding of Linatine's role in the organism where it is present. The polarity of Linatine, which facilitates its extraction with water, also suggests its involvement in aqueous metabolic environments. ajol.info Studies using stable isotopes have been applied to understand the metabolism of various compounds, including amino acids and fatty acids, demonstrating the potential for similar approaches in Linatine research. fishersci.fimetabolomicsworkbench.orgmetabolomicscentre.ca

Optimized Extraction and Isolation Methodologies for Scientific Investigation

The accurate scientific investigation of Linatine necessitates efficient and optimized methods for its extraction and isolation from its natural sources, primarily flaxseed. The goal of optimized methodologies for scientific investigation is typically to obtain Linatine in high purity and yield, suitable for structural characterization, biological activity assays, and metabolic studies.

Various extraction techniques are employed for isolating natural products from plant matrices, including solvent extraction, sonication-assisted extraction, and more advanced methods like supercritical fluid extraction and microwave-assisted extraction. [Search Result 6 from initial search, 13, 16, 19, 20, 21, 22] For polar compounds like Linatine, aqueous or hydroalcoholic solvents are commonly used. [Search Result 6 from initial search, 13, 18, 21] Research on flaxseed components has shown the effectiveness of solvents such as water, methanol (B129727), and ethanol (B145695) for extracting various compounds. [Search Result 6 from initial search, 13, 18, 21] Sonication is often used in conjunction with solvent extraction to enhance the release of compounds from the plant matrix. [Search Result 6 from initial search] One study explicitly mentions that Linatine is a polar compound and can be extracted with water. ajol.info Another highlights the use of aqueous methanol solutions and sonication for extracting cyanogenic glycosides, which include compounds structurally related to Linatine, from defatted flaxseed. [Search Result 6 from initial search]

Following initial extraction, various chromatographic techniques are essential for the isolation and purification of Linatine from the complex mixture of compounds present in the crude extract. These techniques separate compounds based on differences in their physical and chemical properties, such as polarity, size, and charge. Common chromatographic methods used in natural product isolation include:

Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and purification of polar compounds like Linatine. [Search Result 3 from initial search, Search Result 4 from initial search, Search Result 9 from initial search, Search Result 11 from initial search, Search Result 22 from initial search]

Mass Spectrometry (MS): Often coupled with LC (LC-MS), MS detection provides valuable information about the molecular weight and structure of the isolated compound, confirming its identity and purity. [Search Result 3 from initial search, Search Result 4 from initial search, Search Result 9 from initial search, Search Result 11 from initial search, Search Result 12 from initial search, Search Result 23 from initial search, Search Result 24 from initial search] LC-MS/MS is particularly useful for detailed structural analysis and for tracing labeled isotopes in metabolic studies. [Search Result 3 from initial search, Search Result 4 from initial search, Search Result 11 from initial search, Search Result 12 from initial search, Search Result 23 from initial search, Search Result 24 from initial search]

Other Chromatographic Methods: Depending on the required purity and scale, other techniques such as Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), counter-current chromatography, ion exchange chromatography, and gel filtration chromatography may also be employed in the isolation process. [Search Result 3 from initial search, Search Result 4 from initial search, Search Result 11 from initial search, Search Result 16 from initial search, Search Result 19 from initial search, Search Result 22 from initial search, Search Result 25 from initial search, Search Result 26 from initial search, Search Result 27 from initial search]

Chemical Synthesis and Analog Development for Mechanistic Studies

Synthetic Routes for Linatine and its Analogs for Research Purposes

Several approaches can be employed for the synthesis of Linatine, including both solid-phase and liquid-phase techniques, as well as multicomponent reactions. smolecule.com These methods offer versatility and allow for the preparation of Linatine and its derivatives for diverse research applications. smolecule.com

Solid-Phase Synthesis Methodologies

Solid-phase synthesis involves the stepwise assembly of amino acids on a solid support. This method typically includes coupling and deprotection steps, followed by cleavage from the resin and purification. smolecule.comwikipedia.org Solid-phase synthesis is often favored for peptide synthesis due to its efficiency, potential for automation, and simplified purification steps compared to liquid-phase methods, particularly for longer sequences. wikipedia.orgnih.govspirochem.com The use of protected amino acid building blocks is fundamental to this approach, with selective deprotection controlling the sequence of reactions. wikipedia.org

Liquid-Phase Synthesis Approaches

Liquid-phase synthesis involves carrying out the synthetic reactions in solution. smolecule.com This method can accommodate more complex reactions involving multiple components. smolecule.com While traditional liquid-phase peptide synthesis can involve numerous isolation and purification steps, continuous liquid-phase techniques and advances borrowing from solid-phase strategies have addressed some of these challenges. google.com Liquid-phase synthesis is considered scalable and can be more environmentally friendly due to reduced reagent and solvent usage in certain applications, particularly for shorter peptides. bachem.com

Multicomponent Reaction Strategies (e.g., Passerini Reaction)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid construction of complex molecules in a single step from three or more starting materials. tcichemicals.commdpi.comresearchgate.net The Passerini reaction is a well-known isocyanide-based MCR that involves the condensation of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form α-acyloxy amides. smolecule.comnih.govwikipedia.org This reaction is particularly relevant as it can yield peptide-like compounds. rsc.org The synthesis of Linatine itself can be achieved through multicomponent reactions that couple different amino acid derivatives under specific conditions, such as those described in the Passerini reaction. smolecule.com MCRs offer advantages such as step economy, high convergence, and the ability to introduce structural diversity, making them valuable for the synthesis of biologically active molecules and the generation of compound libraries. tcichemicals.commdpi.comrsc.org

Design and Synthesis of Linatine Structural Variants

The design and synthesis of structural variants of Linatine are essential for probing its interaction with biological targets and understanding the molecular basis of its vitamin B6 antagonist activity. smolecule.com This involves modifying different parts of the Linatine structure to create analogs with altered properties. The versatility of synthetic methods, including both solid-phase and liquid-phase approaches, as well as MCRs, facilitates the creation of diverse Linatine analogs. smolecule.com The systematic modification of the parent structure allows for the exploration of how specific functional groups and structural features contribute to its biological effects.

Investigation of Structure-Activity Relationships using Synthetic Analogs

Structure-Activity Relationship (SAR) studies are critical for understanding how changes in the chemical structure of a compound affect its biological activity. nih.govmdpi.comrsc.orgrsc.org By synthesizing a series of Linatine structural variants and evaluating their biological effects (e.g., their ability to antagonize vitamin B6), researchers can establish SARs. smolecule.comnih.gov These studies provide valuable insights into the key structural features necessary for Linatine's activity and can guide the design of more potent or selective analogs for further investigation. nih.govmdpi.com SAR studies often involve testing the synthetic analogs in biological assays and correlating the observed activity with the structural modifications made. nih.govmdpi.com

Future Research Trajectories for Linatine

Elucidation of Remaining Gaps in Linatine Biosynthesis and Metabolism

While the structure of Linatine and its origin in flaxseed are known, the precise details of its biosynthetic pathway within the flax plant are not fully elucidated. Future research should aim to identify the specific enzymes and genetic pathways involved in the synthesis of 1ADP and its subsequent conjugation with glutamic acid to form Linatine. Understanding the complete biosynthetic route could offer strategies for developing flax varieties with lower Linatine content through genetic modification or targeted breeding programs scispace.com.

In-depth Mechanistic Studies of Linatine's Biological Interactions

The primary known biological interaction of Linatine is its antagonism of vitamin B6, mediated by 1ADP's interaction with PLP-dependent enzymes bac-lac.gc.ca. However, the full spectrum of Linatine's biological interactions and their underlying mechanisms warrants further in-depth study. This includes investigating its potential interactions with other enzymes beyond those directly involved in vitamin B6 metabolism, as well as its effects on various cellular pathways.

Research should focus on precisely how 1ADP interacts with PLP and PLP-dependent enzymes at a molecular level. Techniques such as enzyme kinetics, structural biology (e.g., X-ray crystallography or cryo-EM of enzyme-1ADP complexes), and computational modeling could provide detailed insights into the binding sites and conformational changes induced by 1ADP nih.gov.

Development of Novel Analytical Platforms for Enhanced Linatine Characterization

Accurate and sensitive analytical methods are essential for quantifying Linatine in flaxseed, food products containing flaxseed, and biological samples. While initial research utilized chromatography techniques coupled with spectrophotometric detection, more advanced platforms are needed for enhanced characterization and quantification, especially for studying its metabolism and biological interactions bac-lac.gc.ca.

Future research should focus on developing and validating novel analytical methods with higher sensitivity, specificity, and throughput. This could involve the application of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), coupled with sophisticated chromatographic separation methods like ultra-high-performance liquid chromatography (UHPLC) bac-lac.gc.ca.

The development of targeted and untargeted metabolomics approaches could also be valuable for simultaneously quantifying Linatine and its potential metabolites in complex biological matrices bac-lac.gc.cae-enm.orgvai.orgadmescope.com. This would provide a more comprehensive picture of Linatine's metabolic fate and its impact on endogenous metabolic pathways. Additionally, the development of robust and standardized analytical protocols is crucial for ensuring comparability of results across different studies and laboratories.

Q & A

Q. How should long-term stability studies be structured to evaluate Linatine’s degradation in formulation matrices?

- Methodological Answer : Develop stability-indicating methods (e.g., UPLC-PDA) to track degradation over 6–24 months under ICH-recommended conditions (25°C/60% RH). Use Arrhenius plots to extrapolate shelf life. For complex matrices (e.g., nanoparticles), include particle size and encapsulation efficiency as stability endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.